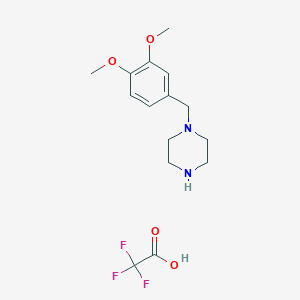
1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate is a chemical compound with the molecular formula C15H21F3N2O4 and a molecular weight of 350.33 g/mol . This compound is often used in proteomics research applications . It is known for its unique structure, which includes a piperazine ring substituted with a 3,4-dimethoxybenzyl group and a trifluoroacetate moiety.
Preparation Methods
The synthesis of 1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate typically involves the reaction of 3,4-dimethoxybenzyl chloride with piperazine in the presence of a base, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity . The 3,4-dimethoxybenzyl group may enhance the compound’s binding affinity and specificity for certain targets . The trifluoroacetate moiety can influence the compound’s solubility and stability, affecting its overall bioactivity .
Comparison with Similar Compounds
1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-piperazine: This compound lacks the trifluoroacetate group, which may result in different solubility and stability properties.
1-(3,4-Dimethoxybenzyl)-piperidine: The piperidine ring in this compound may lead to different biological activities and receptor interactions compared to the piperazine ring.
1-(3,4-Dimethoxybenzyl)-morpholine: The morpholine ring can alter the compound’s pharmacokinetic properties and target specificity.
The uniqueness of this compound lies in its combination of the piperazine ring, 3,4-dimethoxybenzyl group, and trifluoroacetate moiety, which together contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]piperazine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.C2HF3O2/c1-16-12-4-3-11(9-13(12)17-2)10-15-7-5-14-6-8-15;3-2(4,5)1(6)7/h3-4,9,14H,5-8,10H2,1-2H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBDXNUKVFNZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCNCC2)OC.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
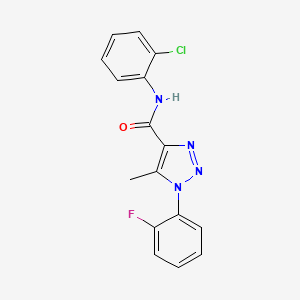
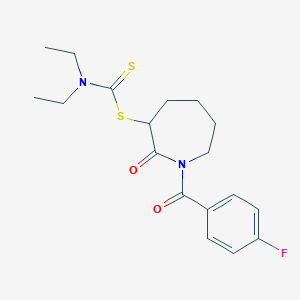
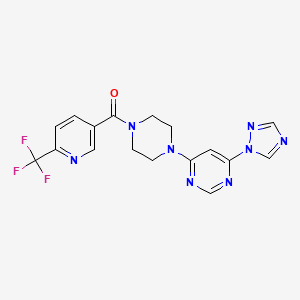
![(4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine](/img/structure/B2693060.png)
![2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate](/img/structure/B2693064.png)
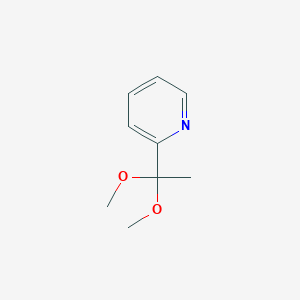
![(Z)-N-(4-Acetamidophenyl)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2693067.png)
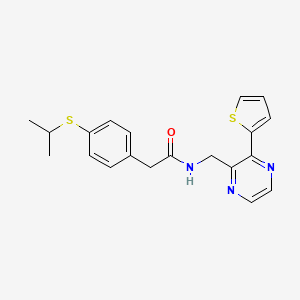
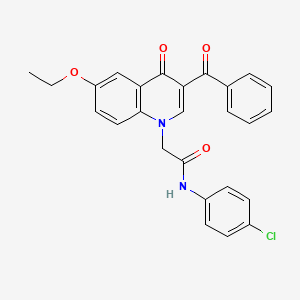
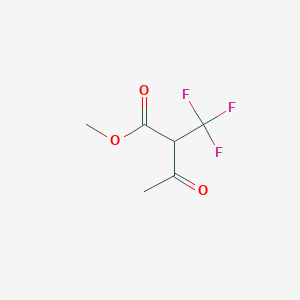
![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2693072.png)
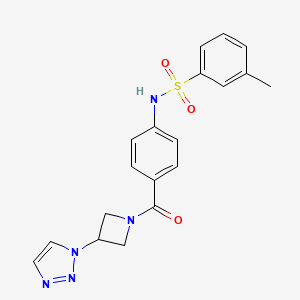
![Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2693075.png)
![N-(2-Phenylmethoxyspiro[3.3]heptan-6-yl)oxirane-2-carboxamide](/img/structure/B2693076.png)
